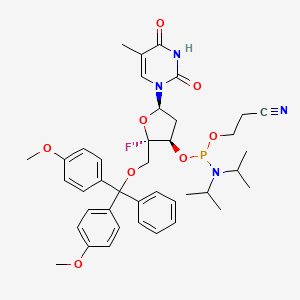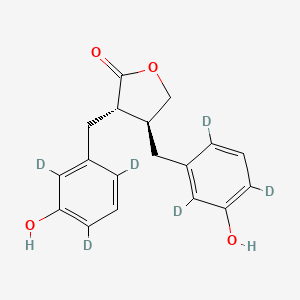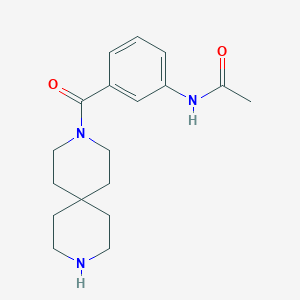
DMTr-4'-F-5-Me-U-CED phosphoramidite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DMTr-4’-F-5-Me-U-CED phosphoramidite involves multiple steps, starting from the base nucleosideThe reaction conditions often involve the use of organic solvents such as dichloromethane and acetonitrile, and reagents like diisopropylamine and tetrazole .
Industrial Production Methods
Industrial production of DMTr-4’-F-5-Me-U-CED phosphoramidite follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesizers and stringent quality control measures to ensure consistency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
DMTr-4’-F-5-Me-U-CED phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphotriesters.
Reduction: Reduction reactions can be used to remove protective groups.
Substitution: Nucleophilic substitution reactions are common in the synthesis of oligonucleotides.
Common Reagents and Conditions
Oxidation: Iodine in the presence of water and pyridine is commonly used.
Reduction: Thiol reagents like dithiothreitol (DTT) are used for deprotection.
Substitution: Tetrazole is often used as an activator in substitution reactions.
Major Products Formed
The major products formed from these reactions are modified oligonucleotides, which are used in various research applications .
Scientific Research Applications
DMTr-4’-F-5-Me-U-CED phosphoramidite is widely used in scientific research, including:
Chemistry: It is used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and structures.
Biology: The compound is used in the labeling of oligonucleotides for various biological assays, including fluorescence in situ hybridization (FISH) and polymerase chain reaction (PCR).
Medicine: Modified oligonucleotides synthesized using this compound are used in the development of therapeutic agents, including antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: The compound is used in the production of diagnostic kits and research reagents.
Mechanism of Action
DMTr-4’-F-5-Me-U-CED phosphoramidite exerts its effects by incorporating into oligonucleotides during synthesisThe molecular targets and pathways involved include the interaction with complementary nucleic acid sequences, leading to the formation of stable duplexes or triplexes .
Comparison with Similar Compounds
Similar Compounds
DMTr-4’-F-U-CED-TBDMS phosphoramidite: Used for RNA structure elucidation.
DMTr-4’-Me-U-CED-TBDMS phosphoramidite: Utilized in RNA therapeutic research.
DMTr-4’-CF3-5-Me-U-CED phosphoramidite: Employed in oligonucleotide labeling for RNA research.
Uniqueness
DMTr-4’-F-5-Me-U-CED phosphoramidite is unique due to its specific modifications, including fluorination and methylation, which provide enhanced stability and binding properties compared to other similar compounds. These modifications make it particularly useful in applications requiring high specificity and stability .
Properties
Molecular Formula |
C40H48FN4O8P |
|---|---|
Molecular Weight |
762.8 g/mol |
IUPAC Name |
3-[[(2S,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-2-fluoro-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C40H48FN4O8P/c1-27(2)45(28(3)4)54(51-23-11-22-42)53-35-24-36(44-25-29(5)37(46)43-38(44)47)52-39(35,41)26-50-40(30-12-9-8-10-13-30,31-14-18-33(48-6)19-15-31)32-16-20-34(49-7)21-17-32/h8-10,12-21,25,27-28,35-36H,11,23-24,26H2,1-7H3,(H,43,46,47)/t35-,36-,39-,54?/m1/s1 |
InChI Key |
GBZVFAZSDXDPCT-OLOZLZFKSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@](O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)(COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)F)OP(N(C(C)C)C(C)C)OCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![(2S)-2-[[(1S)-1-carboxy-5-[[4-[2-[[(2S)-3-carboxy-1-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]phenyl]methylcarbamoylamino]pentyl]carbamoylamino]pentanedioic acid;hydrochloride](/img/structure/B12413680.png)
